![molecular formula C13H17N3O B2376122 [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol CAS No. 1770227-34-3](/img/structure/B2376122.png)
[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol” is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H17N3O. It includes a cyclobutyl group attached to a 1H-1,3-benzodiazol-1-yl group with an amino and a methyl substituent .Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives, including those with a benzodiazole moiety, have gained attention due to their potential as anticancer agents. The compound you’ve mentioned may exhibit cytotoxic effects against cancer cells. Researchers explore its mechanism of action, cell-specific targeting, and potential synergy with existing chemotherapeutic agents .
Antimicrobial Activity
Indole-based compounds often possess antimicrobial properties. This compound could be evaluated for its ability to inhibit bacterial growth, including both Gram-positive and Gram-negative strains. Researchers investigate its mode of action, minimum inhibitory concentration (MIC), and potential use in drug development .
Neuroprotective Effects
Indoles play a crucial role in neurobiology. This compound might exhibit neuroprotective properties by modulating neurotransmitter systems, reducing oxidative stress, or promoting neuronal survival. Investigations focus on its impact on neurodegenerative diseases and neuronal regeneration .
Anti-inflammatory Potential
Indole derivatives are known for their anti-inflammatory effects. Researchers explore whether this compound can suppress inflammatory pathways, potentially aiding in conditions like rheumatoid arthritis, inflammatory bowel disease, or allergic reactions .
Antiviral Activity
Given the recent emphasis on antiviral drug discovery, this compound could be screened for activity against specific viruses. Researchers assess its efficacy against viral pathogens, including hepatitis C virus (HCV) or other emerging viruses .
Synthetic Methodology
Apart from its biological applications, the synthesis of this compound is of interest. Novel synthetic routes and efficient methods for its preparation are investigated. Researchers explore both traditional and green chemistry approaches .
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
[1-(5-amino-2-methylbenzimidazol-1-yl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-15-11-7-10(14)3-4-12(11)16(9)13(8-17)5-2-6-13/h3-4,7,17H,2,5-6,8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYBBDFUSUYLSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3(CCC3)CO)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2376044.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2376045.png)
![2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2376047.png)
![3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2376050.png)
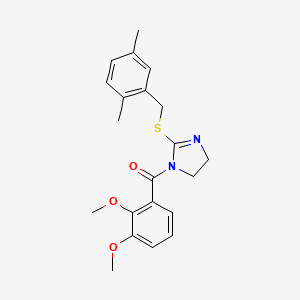
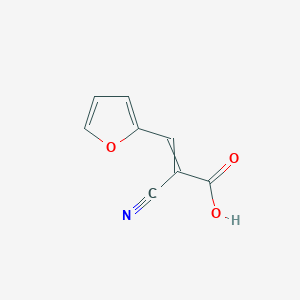
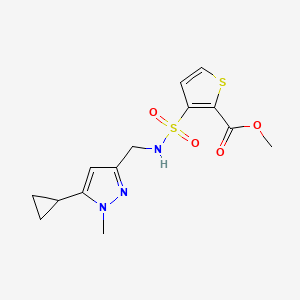
![3-[(4-bromophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2376056.png)
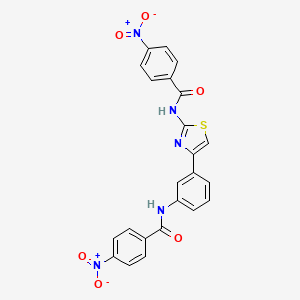
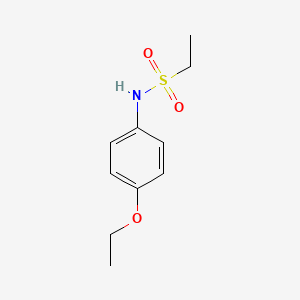
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2376062.png)